Kisspeptin

描述

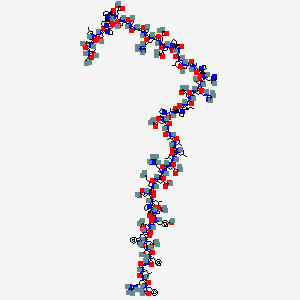

Kisspeptin is a family of neuropeptides derived from the KISS1 gene, initially discovered as a metastasis inhibitor in melanoma cell lines in 1996 . These peptides play a crucial role in regulating the hypothalamic-pituitary-gonadal axis, which is essential for reproductive hormone secretion and sexual maturation . Kisspeptins are ligands for the G-protein coupled receptor, this compound receptor, and are involved in various physiological processes, including the initiation of puberty and the regulation of gonadotropin-releasing hormone secretion .

准备方法

Synthetic Routes and Reaction Conditions

Kisspeptin peptides, such as this compound-10, are synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of this compound peptides involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptides are then lyophilized to obtain a stable powder form suitable for storage and further use .

化学反应分析

Types of Reactions

Kisspeptin peptides primarily undergo peptide bond formation and cleavage reactions. They can also participate in oxidation and reduction reactions, particularly involving cysteine residues that form disulfide bonds.

Common Reagents and Conditions

Peptide Bond Formation: This reaction typically uses coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in the presence of a base like N-methylmorpholine.

Oxidation: Oxidation of cysteine residues to form disulfide bonds can be achieved using reagents like iodine or hydrogen peroxide.

Reduction: Reduction of disulfide bonds can be performed using dithiothreitol or tris(2-carboxyethyl)phosphine.

Major Products

The major products of these reactions are the various this compound peptides, such as this compound-10, this compound-13, this compound-14, and this compound-54, each differing in the length of their amino acid chains .

科学研究应用

Regulation of Puberty

Kisspeptin is essential for initiating puberty and regulating reproductive hormone release. Studies have shown that this compound stimulates GnRH neurons, leading to increased levels of luteinizing hormone and follicle-stimulating hormone, which are critical for sexual maturation.

Key Findings:

- Precocious Puberty: Injections of this compound have been linked to precocious puberty in animal models. For instance, central administration in mice resulted in earlier vaginal opening and increased uterine weight .

- Polymorphisms and Disorders: Genetic variations in the this compound receptor have been associated with congenital hypogonadotropic hypogonadism and precocious puberty .

Fertility Treatments

This compound analogs are being explored as potential treatments for fertility issues. The development of this compound-based therapies aims to enhance ovulation and improve reproductive outcomes.

Case Study:

- A study involving ewes demonstrated that a this compound analog induced synchronized ovulations during both breeding and non-breeding seasons, resulting in successful lamb deliveries .

Male Sexual Function

Recent clinical trials have highlighted this compound's potential in treating sexual dysfunction in men. Administration of this compound has shown to significantly increase penile tumescence during sexual arousal stimuli.

Clinical Trial Insights:

- In a randomized trial, this compound administration resulted in a 56% increase in penile tumescence compared to placebo during sexual video exposure .

Metabolic Applications

This compound's expression in various tissues suggests its involvement beyond reproduction, particularly in metabolic regulation.

Obesity and Metabolic Disorders

Research indicates that this compound may play a role in energy balance and metabolism:

- Adipose Tissue Regulation: this compound is expressed in adipose tissue, suggesting potential implications for obesity management .

- Insulin Sensitivity: Studies are investigating the effects of this compound on insulin sensitivity and lipid metabolism, particularly in lipodystrophy syndromes .

Behavioral Implications

This compound's influence extends to behavioral aspects related to feeding and energy expenditure, making it a target for addressing metabolic disorders.

Neuropsychiatric Applications

This compound is also being explored for its effects on mood and behavior, particularly concerning stress responses and anxiety.

Stress Response Modulation

Research indicates that this compound may modulate stress responses through its actions on the hypothalamic-pituitary-adrenal axis.

Findings:

- This compound administration has been shown to affect anxiety-like behaviors in animal models, suggesting its potential role in treating stress-related disorders .

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Reproductive Health | Fertility treatments, precocious puberty | Induces ovulation; genetic variations linked to disorders |

| Male Sexual Function | Treatment for low sexual desire | Increases penile tumescence during arousal stimuli |

| Metabolic Disorders | Management of obesity; insulin sensitivity | Expressed in adipose tissue; affects energy balance |

| Neuropsychiatric Health | Modulation of stress responses | Influences anxiety-like behaviors |

作用机制

Kisspeptin exerts its effects by binding to the this compound receptor, a G-protein coupled receptor, which activates the G proteins Gαq/11 . This activation leads to the release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland . These hormones are essential for sexual maturation and reproductive function . This compound signaling also involves the activation of various intracellular pathways, including the mitogen-activated protein kinase cascade and the phospholipase C-activating G protein-coupled signaling pathway .

相似化合物的比较

Kisspeptin can be compared with other peptide hormones involved in reproductive regulation, such as gonadotropin-releasing hormone and human chorionic gonadotropin . Unlike gonadotropin-releasing hormone, which directly stimulates the release of luteinizing hormone and follicle-stimulating hormone, this compound acts upstream by regulating the secretion of gonadotropin-releasing hormone . Human chorionic gonadotropin, on the other hand, is primarily involved in maintaining pregnancy and has different physiological roles compared to this compound .

Similar Compounds

- Gonadotropin-Releasing Hormone

- Human Chorionic Gonadotropin

- Neurokinin B

- Dynorphin A

This compound’s unique role in initiating the secretion of gonadotropin-releasing hormone and its involvement in both reproductive and non-reproductive physiological processes highlight its distinctiveness among these compounds .

生物活性

Kisspeptin, a neuropeptide encoded by the KISS1 gene, plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, influencing reproductive functions in mammals and other vertebrates. This article explores the biological activity of this compound, focusing on its mechanisms of action, analogs developed for enhanced efficacy, and clinical implications.

This compound primarily exerts its effects by binding to the G-protein-coupled receptor KISS1R (also known as GPR54). This interaction stimulates the secretion of gonadotropin-releasing hormone (GnRH), which in turn promotes the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are pivotal in regulating reproductive processes such as puberty onset, ovulation, and gametogenesis.

Key Findings on this compound's Mechanism

- GnRH Secretion : this compound enhances GnRH release, leading to increased LH and FSH levels. Studies have shown that this compound-54 is particularly effective in stimulating LH secretion during the preovulatory phase of the menstrual cycle, demonstrating a significant increase compared to baseline levels .

- Dose-Dependent Effects : Research indicates that this compound administration results in a dose-dependent increase in LH levels, with peak stimulation observed at specific dosages .

Structure-Activity Relationships

The biological activity of this compound can be significantly influenced by its structure. Various analogs have been synthesized to improve stability and potency.

Table 1: Comparison of this compound Analog Efficacy

| Analog Name | Structure Modification | Potency (LH stimulation) | Circulation Half-Life |

|---|---|---|---|

| This compound-10 | None | Moderate | Short |

| This compound-54 | None | High | Moderate |

| Modified kp-10 (M-kp10) | Phe6Trp substitution & N-terminal acetylation | Very High | Extended |

The modified this compound analogs show enhanced biological activity due to structural modifications that improve resistance to enzymatic degradation and prolong circulation time. For instance, M-kp10 demonstrated superior agonistic activity compared to native kisspeptins due to these modifications .

Clinical Applications

This compound has potential therapeutic applications in various reproductive disorders. Its ability to stimulate gonadotropin release makes it a candidate for treating conditions such as hypogonadism and infertility.

Case Studies

- Polycystic Ovary Syndrome (PCOS) : A study indicated that elevated this compound levels correlate with increased LH values in subfertile women with PCOS, suggesting a role for this compound in managing this condition .

- Advanced Puberty : In animal models, this compound analogs have been shown to significantly advance puberty onset when administered, indicating their potential utility in managing reproductive timing in livestock and possibly humans .

Future Directions

Research continues to explore the therapeutic potential of this compound and its analogs. Modifications aimed at enhancing stability and bioactivity are ongoing, with promising results suggesting that these compounds could play a significant role in reproductive health management.

属性

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDONZOCXSKII-NJVVDGNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C258H401N79O78 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192075 | |

| Record name | Kisspeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5857 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388138-21-4 | |

| Record name | Kisspeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388138214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kisspeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。